molecular formula C9H8N2O2 B186294 Ethyl 5-cyanonicotinate CAS No. 90417-31-5

Ethyl 5-cyanonicotinate

Cat. No. B186294
CAS RN: 90417-31-5
M. Wt: 176.17 g/mol
InChI Key: PQINZTXTQYRDBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-cyanonicotinate is a chemical compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol . It is used for research purposes and is not intended for human or veterinary use.


Molecular Structure Analysis

The molecular structure of Ethyl 5-cyanonicotinate consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The compound has a density of 1.21g/cm3 and a boiling point of 283.8°C at 760mmHg .


Physical And Chemical Properties Analysis

Ethyl 5-cyanonicotinate has a molecular weight of 176.17 g/mol . It has a density of 1.21g/cm3 and a boiling point of 283.8°C at 760mmHg . The compound is sealed in dry conditions and stored at 2-8°C .

Scientific Research Applications

  • Synthesis of Chemical Hybridizing Agents : Ethyl 5-cyanonicotinate derivatives have been used in the synthesis of chemical hybridizing agents for wheat and barley. A study described the conversion of 5-amino-1-aryl-1H-pyrazole-4-carboxylic acid, ethyl esters to corresponding 5-cyano esters, which are precursors to these agents (Beck, Ackmann, Staszak, & Wright, 1988).

  • Creation of Polycondensed Heterocyclic Systems : Ethyl isonicotinate, a related compound, reacts with tertiary cyanoacetylenic alcohols to form novel polycondensed heterocyclic systems. This tandem cyclization is regio- and stereospecific, yielding compounds in a specific geometric configuration (Trofimov et al., 2012).

  • Metabolic Oxidation Studies : In a study on the metabolism of nicotine, ethyl 5-cyanonicotinate derivatives were characterized as part of the metabolic products. This research provides insights into the metabolic pathways of nicotine in the liver (Nguyen, Gruenke, & Castagnoli, 1979).

  • Development of Pharmaceutical Compounds : Ethyl 6-chloro-5-cyano-2-methylnicotinate was used in the synthesis of AZD1283, a P2Y12 receptor antagonist. This compound was developed for clinical and preclinical studies, highlighting the medicinal chemistry applications of ethyl 5-cyanonicotinate derivatives (Andersen et al., 2013).

  • Supramolecular Chemistry : A study synthesized a novel pyridone-based phthalimide fleximer, using ethyl 5-cyanonicotinate derivatives. The supramolecular self-assembly and interactions of this compound were thoroughly investigated, contributing to the field of supramolecular chemistry and materials science (Dowarah et al., 2022).

  • Study of Cardiotonic Agents : Ethyl 5-cyanonicotinate derivatives were studied for their potential as cardiotonic agents. This research involved crystallographic and quantum-chemical studies to understand the structure-activity relationships of these compounds (Orsini, Benetollo, Bombieri, & Mosti, 1990).

properties

IUPAC Name

ethyl 5-cyanopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-2-13-9(12)8-3-7(4-10)5-11-6-8/h3,5-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQINZTXTQYRDBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326886
Record name Ethyl 5-cyanonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90417-31-5
Record name Ethyl 5-cyanonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

31.4 g (120 mmol) of 2-oxo-1-(phenylsulfonyl)-1,2-dihydropyrimidine-5-carbonitrile and 10.2 g (100 mmol) of ethyl oxo-acetate were dissolved in 250 ml of ethanol, and allowed to undergo the reaction at 70° C. for 2 hours. 30.4 g (400 mmol) of ammonium acetate was added to the reaction solution to carry out the reaction at 90° C. for 4 hours. After completion of the reaction, this was cooled to room temperature, neutralized with 100 g (600 mmol) of 25% sodium hydroxide aqueous solution and then extracted twice with 40 ml of toluene. By concentrating the organic layer, 12.1 g (yield 68.7%) of the title compound was obtained (purity 98.2%, melting point 58-59° C.)
Name
2-oxo-1-(phenylsulfonyl)-1,2-dihydropyrimidine-5-carbonitrile
Quantity
31.4 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
30.4 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Yield
68.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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